molecular formula C7H12ClNO2 B1377550 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl CAS No. 1628783-92-5

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl

Cat. No.: B1377550
CAS No.: 1628783-92-5
M. Wt: 177.63 g/mol
InChI Key: CMKFQJXXRCVMPF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is a chemical compound with the molecular formula C7H11NO2 . It is a white to yellow solid and has a molecular weight of 141.17 g/mol .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . Another synthesis approach uses mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic heptane ring with a nitrogen atom and a carboxylic acid group . The InChI code for this compound is 1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H .


Chemical Reactions Analysis

The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 141.17 g/mol . It has a topological polar surface area of 49.3 Ų and a rotatable bond count of 1 . The compound is a white to yellow solid .

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Block

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl has been synthesized and studied for its potential as a unique building block in medicinal chemistry. The optimized synthetic route involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of the resulting lactam, highlighting its utility in creating novel compounds (Napolitano et al., 2010).

Novel Morpholine-Based Building Block

  • Bridged bicyclic morpholines, like 3-oxa-6-azabicylo[3.1.1]heptane, are important in medicinal chemistry as compact modules. They offer similar lipophilicity to morpholine and are achiral, making them valuable for drug discovery applications (Walker et al., 2012).

Conformationally Constrained Amino Acids

  • The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, has been reported. These compounds have practical syntheses and are valuable for their conformational constraints, making them useful in the design of peptidomimetics and peptide engineering (Radchenko et al., 2009).

Advanced Building Blocks for Drug Discovery

  • The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, closely related to this compound, presents a rapid two-step method using common chemicals. This process is significant for producing advanced building blocks in drug discovery (Denisenko et al., 2017).

Future Directions

The future directions for the study and application of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl could include further exploration of its synthesis methods, potential applications in drug development, and detailed studies of its physicochemical properties .

Mechanism of Action

Target of Action

It’s known that the compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting potential targets could be histamine receptors.

Biochemical Pathways

Given its incorporation into the structure of the antihistamine drug rupatidine , it may influence pathways related to histamine signaling.

Result of Action

It’s known that the compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting it may have similar effects in mitigating allergic reactions.

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties . The interactions of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride with biomolecules are primarily based on its ability to mimic the fragment of meta-substituted benzenes, making it a valuable tool in medicinal chemistry .

Cellular Effects

The effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug structures has shown to improve metabolic stability and lipophilicity, which are crucial for the efficacy and safety of therapeutic agents . Additionally, its unique structure allows it to interact with cellular components in a way that can modulate various biochemical pathways.

Molecular Mechanism

At the molecular level, 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to mimic other chemical groups allows it to fit into enzyme active sites or binding pockets, thereby influencing enzyme activity and subsequent biochemical reactions . This mechanism is crucial for its role in drug development, where precise modulation of enzyme activity is often required.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which can affect its efficacy and safety. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage-response relationship is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential drug formulations.

Metabolic Pathways

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites, which are important for maintaining cellular homeostasis. Detailed studies on its metabolic pathways are essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s bioavailability and efficacy in vivo.

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is important for its role in modulating cellular processes and achieving the desired therapeutic effects.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQJXXRCVMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628783-92-5
Record name 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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